1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Overview
Description
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H24Cl2N2O4S and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.0833838 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity
A series of O-substituted derivatives of sulfonamides bearing the piperidine nucleus were synthesized and evaluated for their bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds showed notable activity, particularly against butyrylcholinesterase, indicating their potential in therapeutic applications involving these enzymes (Khalid et al., 2013).
Application in Alzheimer’s Disease
N-substituted derivatives of sulfonamides were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds were assessed for their enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease management. The study highlights the synthesis process and the bioactivity evaluation of these compounds (Rehman et al., 2018).
Antimicrobial Applications
A study focused on the synthesis and antimicrobial activity evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. The research indicated that specific substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, suggesting these compounds could be potent antimicrobial agents (Vinaya et al., 2009).
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O4S/c19-16-4-3-13(10-17(16)20)12-27(24,25)22-7-5-14(6-8-22)18(23)21-11-15-2-1-9-26-15/h3-4,10,14-15H,1-2,5-9,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWSJXULFAXHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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